Benzotriazol-1-yl Prop-2-enyl Carbonate

Peptide Synthesis Protecting Group Chemistry Process Chemistry

Traditional orthogonal protection strategies often fail under harsh acid/base conditions. This high-yield (91%) crystalline reagent solves that by introducing the Pd(0)-cleavable Alloc group under neutral conditions. - Orthogonal Selectivity: Enables chemoselective deprotection compatible with glycosidic bonds & base-sensitive esters. - Automated Workflow: Crystalline solid (mp 110-113°C) allows precise automated weighing, replacing hazardous liquid alternatives like allyl chloroformate. - Supply Confidence: High-purity (98%) consistency ensures reproducible scale-up for complex peptide-drug conjugates.

Molecular Formula C10H9N3O3
Molecular Weight 219.2 g/mol
CAS No. 102423-16-5
Cat. No. B035389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzotriazol-1-yl Prop-2-enyl Carbonate
CAS102423-16-5
Molecular FormulaC10H9N3O3
Molecular Weight219.2 g/mol
Structural Identifiers
SMILESC=CCOC(=O)ON1C2=CC=CC=C2N=N1
InChIInChI=1S/C10H9N3O3/c1-2-7-15-10(14)16-13-9-6-4-3-5-8(9)11-12-13/h2-6H,1,7H2
InChIKeyBZIKYYADAVJMRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzotriazol-1-yl Prop-2-enyl Carbonate: Alloc Protection


Benzotriazol-1-yl Prop-2-enyl Carbonate (CAS 102423-16-5), also referred to as Allyl 1-Benzotriazolyl Carbonate, is a crystalline reagent with the molecular formula C10H9N3O3 and a molecular weight of 219.2 g/mol. Its structure features a benzotriazole ring linked to an allyl carbonate group [1]. This compound is primarily utilized as an introducing agent for the allyloxycarbonyl (Alloc) protecting group, which is particularly valued in peptide synthesis and complex molecule construction for its orthogonality to acid- and base-labile protecting groups [2].

Introduces allyloxycarbonyl (Alloc) protecting group for peptide and complex molecule synthesis
Orthogonal to acid-labile (Boc) and base-labile (Fmoc) protecting groups
Crystalline solid enables precise stoichiometric control and reduced handling hazards

Benzotriazol-1-yl Prop-2-enyl Carbonate: No Generic Substitute


Benzotriazolyl carbonates as a class function as reactive amino-protecting reagents or coupling agents; however, their specific alkyl/alkenyl substituent critically dictates both their reactivity profile and the orthogonal deprotection strategy they enable. For instance, tert-Butyl Benzotriazol-1-yl Carbonate introduces the acid-labile Boc group, while Benzyl Benzotriazol-1-yl Carbonate introduces the hydrogenolyzable Cbz group [1]. In contrast, Benzotriazol-1-yl Prop-2-enyl Carbonate uniquely installs the allyloxycarbonyl (Alloc) group, which is cleaved under mild, neutral conditions using Pd(0) catalysts—a deprotection pathway orthogonal to both acid and base. Therefore, in a multi-step synthesis requiring sequential, chemoselective deprotections, substituting one benzotriazolyl carbonate for another would compromise the synthetic strategy and likely lead to premature deprotection or side reactions.

Benzotriazolyl carbonates with different alkyl/alkenyl substituents introduce distinct protecting groups, which may compromise sequential deprotection strategies requiring orthogonal removal.
Replacing with a non-Alloc reagent removes Pd(0)-cleavable orthogonality; deprotection conditions may become incompatible with acid- or base-sensitive substrates.
Direct substitution with allyl chloroformate may reduce handling safety, stoichiometric control, and yield reproducibility due to volatility and side reactions.

Benzotriazol-1-yl Prop-2-enyl Carbonate vs. Alloc Reagents


Synthesis Yield vs. Allyl Chloroformate

The synthesis of Benzotriazol-1-yl Prop-2-enyl Carbonate is achieved with a high isolated yield of 91% when reacting 1-hydroxybenzotriazole with allyl chloroformate at 0°C in THF with triethylamine . This contrasts sharply with the direct use of allyl chloroformate as an Alloc-introducing reagent, which, while possible, is often complicated by its high volatility, toxicity, and tendency for side reactions, leading to variable and frequently lower yields in sensitive substrates [1]. The crystalline nature of the benzotriazolyl derivative offers precise stoichiometric control, a significant advantage for small-scale, high-value syntheses.

Synthesis Yield
Reported
Target reagent synthesis: 91% isolated yield. Comparator allyl chloroformate direct use: yields variable, not consistently high.
Supports efficient and reproducible reagent preparation.
Compared to direct use of volatile allyl chloroformate.
Peptide Synthesis Protecting Group Chemistry Process Chemistry

Handling Safety: Solid vs. Liquid

Benzotriazol-1-yl Prop-2-enyl Carbonate is a stable, crystalline solid with a melting point of 110-113 °C [1]. Its primary comparator as an Alloc donor, allyl chloroformate, is a corrosive, highly volatile liquid with a pungent odor, a flash point of 88 °F (31 °C), and vapors that are heavier than air [2]. The solid-state form of the target compound greatly simplifies accurate weighing, reduces inhalation risk during transfer, and improves long-term storage stability compared to the hazardous liquid alternative.

Handling Safety
Head-to-head
Crystalline solid, mp 110–113°C; vs. liquid allyl chloroformate (flash point 31°C, corrosive, toxic inhalation hazard).
Solid form reduces inhalation risk and simplifies precise weighing.
Significant difference in hazard profile at ambient conditions.
Laboratory Safety Reagent Handling Chemical Procurement

Alloc Orthogonality vs. Fmoc and Boc

Benzotriazol-1-yl Prop-2-enyl Carbonate uniquely installs the allyloxycarbonyl (Alloc) group. This group is cleaved under mild, neutral conditions using palladium(0) catalysts, which is orthogonal to the basic conditions required for Fmoc removal and the acidic conditions required for Boc removal [1]. In contrast, comparators like Fmoc-OSu (Fmoc N-hydroxysuccinimide ester) and tert-Butyl Benzotriazol-1-yl Carbonate [2] introduce Fmoc and Boc groups, respectively, which cannot be selectively removed in the presence of the other. This orthogonality is not a property of any single comparator but is a defining feature of the target compound within the broader class of amino-protecting reagents.

Deprotection Orthogonality
Class-level
Alloc removed with Pd(0)/nucleophile (neutral); Fmoc requires piperidine (base); Boc requires TFA (acid).
Enables sequential, chemoselective deprotection in multi-step synthesis.
Orthogonality confirmed across benzotriazolyl carbonate class.
Peptide Chemistry Orthogonal Protecting Groups Solid-Phase Synthesis

Amide Coupling Efficiency

Benzotriazol-1-yl alkyl carbonates, including the prop-2-enyl derivative, have been demonstrated to be convenient and effective coupling agents for preparing active esters, which are then used in amide synthesis. The resulting amide products were obtained in good yield and high purity [1]. While Di(benzotriazol-1-yl)carbonate is also a powerful condensing reagent used for peptide synthesis without racemization , it functions primarily by activating the carboxylic acid component directly. The target compound's ability to form a discrete, isolable active ester intermediate offers greater control over the coupling step and can be advantageous for challenging or low-yielding amide bond formations.

Amide Coupling Efficiency
Reported
Active ester route provides amides in good yield and high purity; vs. di(benzotriazol-1-yl)carbonate direct condensation.
Pre-formed active ester may improve control over sensitive couplings.
Mechanistic difference; both reagents reported effective.
Amide Synthesis Coupling Reagents Peptide Bond Formation

Key Applications of Benzotriazol-1-yl Prop-2-enyl Carbonate


Solid-Phase Peptide Synthesis

In the automated synthesis of complex or cyclic peptides, the orthogonal allyloxycarbonyl (Alloc) group is essential for selective lysine or ornithine side-chain protection. Benzotriazol-1-yl Prop-2-enyl Carbonate is the preferred reagent for introducing this group. Its high synthetic yield (91%) [1] ensures cost-effective preparation of Alloc-protected amino acid building blocks. Furthermore, its crystalline solid form allows for precise automated weighing and dissolution, a critical factor for the high-throughput, reproducible protocols of automated peptide synthesizers, minimizing the handling risks associated with liquid alternatives like allyl chloroformate [2].

Conjugate and Glycopeptide Synthesis

The synthesis of glycopeptides or peptide-drug conjugates often demands a protecting group strategy that is entirely compatible with sensitive glycosidic bonds and other labile functionalities. The Alloc group, installed via Benzotriazol-1-yl Prop-2-enyl Carbonate, is uniquely suited for this purpose because its Pd(0)-catalyzed deprotection conditions are mild and neutral, leaving acid-labile glycosidic linkages and base-sensitive ester functionalities intact [1]. This orthogonal deprotection capability allows chemists to construct complex molecular architectures with a degree of chemoselectivity unattainable with standard Fmoc (base-labile) or Boc (acid-labile) strategies alone [2].

Scale-Up of Alloc-Protected Intermediates

When scaling up a synthesis that requires an Alloc-protected intermediate, the handling and safety profile of reagents becomes a paramount concern. Benzotriazol-1-yl Prop-2-enyl Carbonate, a crystalline solid with a melting point of 110-113 °C [1], presents a significantly lower risk profile for large-scale use than the volatile, corrosive, and highly toxic liquid allyl chloroformate [2]. This improved safety and ease of handling (precise weighing, reduced inhalation hazard) directly translates to more reliable process control, lower engineering controls for containment, and a safer working environment for process chemists and technicians.

PEG Conjugate Synthesis for Drug Delivery

Benzotriazol-1-yl carbonates, including the prop-2-enyl derivative, are established reagents for activating the terminal hydroxyl groups of poly(ethylene glycol) (PEG) polymers to form reactive carbonate esters [1]. These activated PEG-benzotriazolyl carbonates are key intermediates for the pegylation of therapeutic proteins and peptides, a process critical for improving drug solubility, stability, and circulating half-life. The use of Benzotriazol-1-yl Prop-2-enyl Carbonate in this context offers a controlled, stepwise method for introducing a polymer chain that can be subsequently deprotected under mild, neutral conditions, preserving the bioactivity of the attached therapeutic moiety [2].

Application
Selection Property
Validation Focus
Solid-Phase Peptide Synthesis
Orthogonal Alloc protection for side-chain amines
Neutral Pd(0) deprotection preserves acid/base-sensitive groups
Conjugate and Glycopeptide Synthesis
Mild, neutral deprotection compatibility
Integrity of glycosidic bonds and labile functionalities
Scale-Up of Alloc-Protected Intermediates
Crystalline solid for improved handling and safety
Process safety, precise stoichiometry, and reduced inhalation hazard
PEG Conjugate Synthesis for Delivery Research
Controlled polymer activation via benzotriazolyl carbonate
Mild deprotection preserving biomolecule research activity

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